

# chlorphenesin carbamate pharmacodynamics receptor binding

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## Compound Focus: Chlorphenesin Carbamate

CAS No.: 886-74-8

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## Mechanism of Action and Pharmacodynamics

Current evidence suggests **Chlorphenesin Carbamate** is a **centrally-acting skeletal muscle relaxant** that works primarily within the central nervous system (CNS) rather than directly on skeletal muscle [1] [2]. Its effects are measured mainly by subjective responses due to a not well-defined mechanism [1].

The proposed mechanism involves **enhancement of gamma-aminobutyric acid (GABA)** activity [3]. As an inhibitory neurotransmitter, GABA reduces neuronal excitability. By potentiating GABAergic activity, **chlorphenesin carbamate** is believed to diminish excessive neural firing that leads to muscle spasms, increasing the threshold for neuron excitation [3].

Key pharmacodynamic findings from animal studies include:

- **Inhibition of polysynaptic and monosynaptic spinal reflexes** in rats, chicks, and frogs, with a longer duration of action than mephenesin [2].
- Depression of **intercollicular and ischemic decerebrate rigidities** [2].
- A decrease in **afferent discharges from the muscle spindle**, which may partially contribute to the muscle relaxant effect [2].
- No anti-strychnine effect in mice, suggesting its mechanism differs from some other relaxants [2].

## Quantitative Data and Receptor Binding Profile

A systematic search of the available scientific literature did not yield specific, quantitative data on the receptor binding affinity (e.g.,  $K_i$ ,  $IC_{50}$ ) of **chlorphenesin carbamate**. The tables below summarize the available pharmacodynamic and pharmacokinetic information.

**Table 1: Pharmacodynamic Profile of Chlorphenesin Carbamate**

Parameter	Findings / Status
Site of Action	Central Nervous System (CNS) [1] [3] [2]
Primary Proposed Mechanism	Potentialiation of GABAergic inhibitory neurotransmission [3].
Effect on Spinal Reflexes	Inhibition of both monosynaptic and polysynaptic reflex components [2].
Receptor Binding Profile	<b>Not Available</b> in searched literature.
Quantitative Pharmacodynamics	<b>Not Available</b> in searched literature.

**Table 2: Other Key Parameters from Search Results**

Parameter	Findings / Status
Tolerance Development	Observed in rodents, attributed to induction of drug-metabolizing enzymes in liver microsomes [4].
Key Metabolites	Includes 4-chlorophenoxyacetic acid (4-CPA), which is also a metabolite of other compounds [5] [6].
Half-Life	<b>Not Available</b> for chlorphenesin carbamate (half-life of related compound chlorphenesin is 2.3-5 hours) [1].

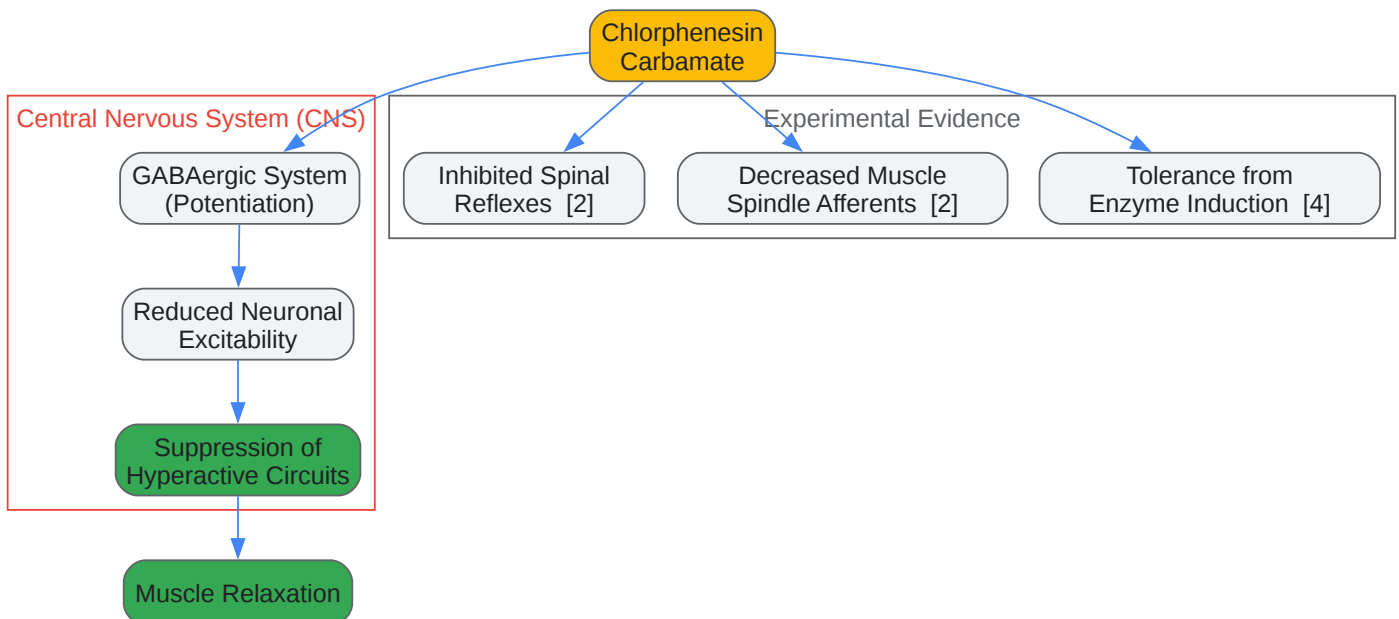
## Experimental Protocols from Literature

While detailed modern protocols are not available, older studies outline the following methodological approaches for investigating **chlorphenesin carbamate**:

- **Motor Incoordination (Rotarod Test)**: Tolerance to **chlorphenesin carbamate** was investigated in mice and rats by administering the drug once daily for 7 or 14 days and measuring the motor incoordinating action, often using a rotarod apparatus. The effect was correlated with serum free drug concentrations [4].
- **Spinal Reflex Recording**: In rats, the effects on spinal synaptic transmission were studied by recording ventral root potentials in response to stimulation of the corresponding dorsal root [2].
- **Muscle Spindle Activity**: The decrease in afferent discharges from muscle spindles was measured in rats *in situ* and frogs *in vitro* [2].

## Pathway and Experimental Workflow

The following diagram illustrates the proposed central mechanism of action and the key experiments used to characterize it, based on the information from the search results.



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**Chlorphenesin carbamate** acts centrally by enhancing GABA, reducing neuronal activity and muscle activity, supported by key experimental findings.

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